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Compound of Interest

Compound Name:
7-Bromo-4-hydroxy-2-

phenylquinoline

Cat. No.: B1338988 Get Quote

A comprehensive guide to the biological evaluation of synthesized 7-Bromo-4-hydroxy-2-
phenylquinoline compounds, offering a comparative analysis based on the performance of

analogous structures and detailing relevant experimental protocols.

Introduction to 7-Bromo-4-hydroxy-2-
phenylquinoline
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have

garnered significant attention in medicinal chemistry due to their wide range of biological

activities.[1] The core quinoline structure, consisting of a benzene ring fused to a pyridine ring,

serves as a versatile scaffold for the development of therapeutic agents.[1] The introduction of

various substituents onto this scaffold can modulate the compound's physicochemical

properties and biological efficacy, leading to the discovery of potent anticancer, antimicrobial,

and anti-inflammatory agents.

The compound 7-Bromo-4-hydroxy-2-phenylquinoline features a bromine atom at the 7th

position, a hydroxyl group at the 4th position, and a phenyl group at the 2nd position of the

quinoline ring. These substitutions are expected to influence its biological profile. For instance,

halogen atoms can enhance lipophilicity, potentially improving cell membrane permeability,

while hydroxyl and phenyl groups can participate in hydrogen bonding and π-π stacking

interactions with biological targets. This guide provides a comparative overview of the potential
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biological activities of 7-Bromo-4-hydroxy-2-phenylquinoline based on data from structurally

related compounds and outlines the standard experimental methodologies for their evaluation.

Comparative Biological Activities
While specific experimental data for 7-Bromo-4-hydroxy-2-phenylquinoline is not extensively

available, the biological activities of numerous other quinoline derivatives provide a strong

basis for predicting its potential therapeutic applications. This section compares the

performance of various substituted quinolines in key biological assays.

Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents.[2] Their

mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer

cell proliferation and survival. The cytotoxic effects of these compounds are often evaluated

against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a

key metric for potency.

Table 1: Cytotoxicity of Substituted Quinoline Derivatives against Cancer Cell Lines
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Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

8a (a quinazoline

derivative with an

aliphatic linker)

MCF-7 (Breast) 15.85 ± 3.32 [3]

8a (a quinazoline

derivative with an

aliphatic linker)

SW480 (Colon) 17.85 ± 0.92 [3]

Quinoline-based

thiosemicarbazones
Various Not specified [2]

Pyrimido[5,4-

c]quinoline-4-(3H)-one

derivatives

Various Moderate activity [2]

Quinoline-3-

carbonitrile derivatives
SMMC-7721 (Liver)

Excellent selective

cytotoxicity
[2]

3-(5-bromo-2-

hydroxybenzylidenea

mino)-2-(5-bromo-2-

hydroxyphenyl)-2,3-

dihydroquinazoline-

4(1H)-one

MCF-7 (Breast) 6.25 [4]

3-(5-bromo-2-hydroxy-

3-

methoxybenzylidenea

mino)-2-(5-bromo-2-

hydroxy-3-

methoxyphenyl)-2,3-

dihydroquinazoline-

4(1H)-one

MCF-7 (Breast) 5.91 [4]

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition

in vitro.
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Antimicrobial Activity
The quinoline scaffold is a core component of several established antimicrobial drugs.[5]

Synthetic quinoline derivatives are frequently screened for their ability to inhibit the growth of

various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the

primary quantitative measure of a compound's antimicrobial efficacy.

Table 2: Antimicrobial Activity of Substituted Quinoline Derivatives
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Compound/Derivati
ve

Microorganism MIC (µg/mL) Reference

4-hydroxy-3-iodo-

quinol-2-one
MRSA-1 0.097 [6]

4-hydroxy-3-iodo-

quinol-2-one
MRSA (non-typeable) 0.049 [6]

9-bromo substituted

indolizinoquinoline-

5,12-dione derivative

E. coli ATCC25922 2 [7]

9-bromo substituted

indolizinoquinoline-

5,12-dione derivative

S. pyrogens

ATCC19615
2 [7]

N-

methylbenzofuro[3,2-

b]quinoline derivative

Vancomycin-resistant

E. faecium
4 [7]

2-sulfoether-4-

quinolone scaffold
S. aureus 0.8 µM [7]

2-sulfoether-4-

quinolone scaffold
B. cereus 1.61 µM [7]

Quinoline-based

hydroxyimidazolium

hybrid 7b

S. aureus 2 [5]

Quinoline-based

hydroxyimidazolium

hybrid 7b

M. tuberculosis

H37Rv
10 [5]

Quinoline-based

hydroxyimidazolium

hybrids 7c-d

C. neoformans 15.6 [5]

Note: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth

of a microorganism.
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Anti-inflammatory Activity
Certain quinoline derivatives have been shown to possess anti-inflammatory properties, often

through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory

pathway.[8][9] The anti-inflammatory potential is typically assessed through in vitro enzyme

inhibition assays or in vivo models of inflammation.

Table 3: Anti-inflammatory Activity of Substituted Quinoline Derivatives
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Compound/Derivati
ve

Assay Activity Reference

3-(4-methyl-

benzyl)-3,4,7,8-

tetrahydro-2H,5H-1-

oxa-3,5-diaza-

anthracen-6-one (3g)

Xylene-induced ear

edema (mice)
63.19% inhibition [10]

9-(4-fluoro-

phenyl)-5,8,9,10-

tetrahydro-4H-7-oxa-

2,3,9,11b-tetraaza-

cyclopenta[a]anthrace

ne (6d)

Xylene-induced ear

edema (mice)
68.28% inhibition [10]

6d hydrochloride salt

LPS-stimulated

RAW264.7

macrophages

Significant inhibition of

TNF-α and IL-6
[10]

3-chloro-1-(4-

methoxyphenyl)- 4-

(tetrazolo[1,5-a]

quinolin-4-yl)azetidin-

2-one (6b)

Carrageenan-induced

rat paw edema

Significant anti-

inflammatory activity
[8]

3-chloro-1-(2-

methoxyphenyl)- 4-

(tetrazolo[1,5-

a]quinolin-4-

yl)azetidin-2-one (6a)

Carrageenan-induced

rat paw edema

Significant anti-

inflammatory activity
[8]

Chloro-substituted

quinoline derivative
In vitro IC50 = 214.45 µg/mL [1]

Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the

biological activities of synthetic compounds like 7-Bromo-4-hydroxy-2-phenylquinoline.
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Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present. These enzymes are capable of reducing

the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the test compound and

incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g.,

a known cytotoxic drug).

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g.,

DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value by plotting cell viability against compound concentration.

Antimicrobial Assay (Minimum Inhibitory Concentration
- MIC)
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the

visible growth of a microorganism after overnight incubation.[11][12][13][14]

Protocol:
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g.,

bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 10^5

CFU/mL.[13][14]

Compound Dilution: Perform a serial two-fold dilution of the test compound in a 96-well

microtiter plate containing broth medium.

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a

growth control (no compound) and a sterility control (no inoculum).

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria)

for 18-24 hours.[15]

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible growth (turbidity) is observed.[13][14]

Anti-inflammatory Assay (Cyclooxygenase - COX
Inhibition Assay)
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2

enzymes, which are involved in the synthesis of prostaglandins from arachidonic acid.[16][17]

Protocol:

Enzyme and Compound Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme

and the test compound at various concentrations.

Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and a buffer

solution.

Compound Incubation: Add the test compound to the wells and incubate for a short period to

allow for binding to the enzyme.

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

Detection: The peroxidase activity of COX is measured using a probe that generates a

fluorescent or colorimetric signal upon oxidation. The signal is monitored over time using a
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plate reader.

Data Analysis: The rate of the reaction is calculated from the linear portion of the signal

versus time curve. The percentage of inhibition is determined by comparing the reaction

rates in the presence and absence of the test compound, and the IC50 value is calculated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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